

Head-to-Head Comparison of Selective and Pan-FGFR Inhibitors Targeting FGFR4

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Compound of Interest

Compound Name: *Fgfr4-IN-16*

Cat. No.: *B12378507*

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "**Fgfr4-IN-16**" is not available in the public domain as of our latest search. This guide therefore provides a comprehensive head-to-head comparison of several well-characterized selective and pan-FGFR inhibitors with known activity against Fibroblast Growth Factor Receptor 4 (FGFR4).

The aberrant activation of the FGFR4 signaling pathway is a known driver in various cancers, including hepatocellular carcinoma (HCC) and rhabdomyosarcoma, making it a critical target for therapeutic intervention.^{[1][2]} This guide provides a comparative analysis of prominent FGFR4 inhibitors, supported by experimental data, to aid researchers in selecting appropriate tools for their studies.

Mechanism of Selective FGFR4 Inhibition

A key structural feature of FGFR4 that distinguishes it from other FGFR family members (FGFR1, 2, and 3) is the presence of a unique cysteine residue (Cys552) within its ATP-binding pocket.^{[3][4]} This non-conserved residue has enabled the development of highly selective, covalent inhibitors that irreversibly bind to Cys552, leading to potent and specific inactivation of FGFR4.^{[3][4]} In contrast, pan-FGFR inhibitors are typically ATP-competitive and exhibit activity across multiple FGFR family members.^{[5][6]}

Data Presentation: Inhibitor Potency and Selectivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various selective and pan-FGFR inhibitors against the FGFR family. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of Selective FGFR4 Inhibitors (nM)

Inhibitor	FGFR4	FGFR1	FGFR2	FGFR3	Selectivity (Fold vs FGFR1/2/3)	Mechanism
Fisogatinib (BLU-554)	5	624	>1000	>1000	>120x vs FGFR1	Irreversible Covalent
Roblitinib (FGF401)	1.9	>1900	>1900	>1900	>1000x	Reversible Covalent
H3B-6527	<1.2	320	1,290	1,060	>250x vs FGFR1	Covalent
BLU-9931	3	885	552	150	~50x vs FGFR3	Irreversible Covalent
ABSK012	<5	-	-	-	High selectivity	Covalent

Data compiled from multiple preclinical studies.^{[2][7][8][9]} Note: BLU-9931 is a precursor to Fisogatinib (BLU-554).

Table 2: IC50 Values of Selected Pan-FGFR Inhibitors (nM)

Inhibitor	FGFR1	FGFR2	FGFR3	FGFR4
Rogaratinib	Potent	Potent	Potent	Potent
LY2874455	2.8	2.6	6.4	6.0
Infigratinib (NVP-BGJ398)	0.9	1.4	1.0	60
Erdafitinib (JNJ-42756493)	-	-	-	-
Pemigatinib	-	-	-	-

Data compiled from multiple preclinical studies.[\[5\]](#)[\[6\]](#)[\[10\]](#) Dashes indicate data not readily available in a comparable format.

Experimental Protocols

Below are detailed methodologies for key experiments typically cited in the characterization of FGFR inhibitors.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified FGFR kinase domain.

- **Protein Expression and Purification:** The cytoplasmic kinase domains of human FGFR1, FGFR2, FGFR3, and FGFR4 are expressed in an appropriate system (e.g., Sf9 insect cells) as tagged proteins (e.g., N-terminal His-tag). The proteins are then purified to homogeneity using chromatography techniques such as immobilized metal affinity chromatography and size-exclusion chromatography.[\[11\]](#)
- **Kinase Reaction:** The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified FGFR enzyme, a substrate (e.g., poly(Glu:Tyr)), and ATP (often radiolabeled, e.g., [γ -33P]ATP) in a kinase reaction buffer.
- **Inhibitor Addition:** A concentration series of the test inhibitor (e.g., **Fgfr4-IN-16** alternative) is added to the wells. A control with no inhibitor (vehicle, e.g., DMSO) is also included.

- **Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
- **Detection:** The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter. Alternatively, luminescence-based ATP detection kits (e.g., Kinase-Glo®) can be used to measure remaining ATP, which is inversely proportional to kinase activity.
- **Data Analysis:** The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Cell-Based Proliferation Assay

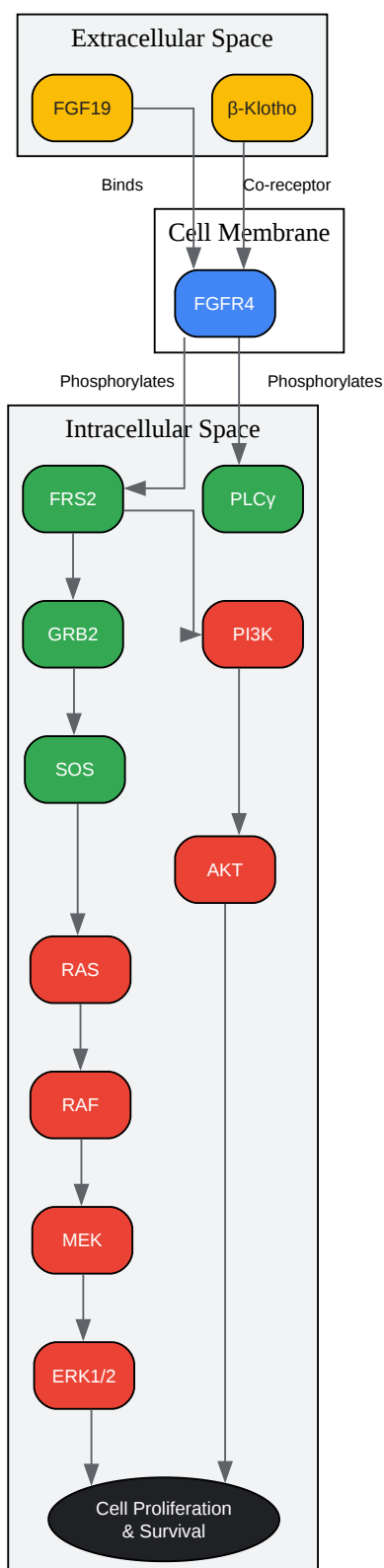
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on FGFR4 signaling.

- **Cell Culture:** Cancer cell lines known to be driven by FGFR4 signaling (e.g., HCC cell lines with FGF19 amplification like Hep3B or HuH-7) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
- **Cell Seeding:** Cells are seeded into 96- or 384-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.
- **Inhibitor Treatment:** The following day, the culture medium is replaced with fresh medium containing a serial dilution of the test inhibitor. Control wells receive medium with vehicle only.
- **Incubation:** The cells are incubated with the inhibitor for a period that allows for multiple cell divisions (e.g., 72 hours).
- **Viability Measurement:** Cell viability is assessed using a colorimetric or luminescence-based method. Common methods include:
 - **MTS/WST assays:** A tetrazolium salt is added, which is converted by metabolically active cells into a colored formazan product, measured by absorbance.

- CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures intracellular ATP levels as an indicator of cell viability.
- Data Analysis: The viability data is normalized to the vehicle control. IC50 values are calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

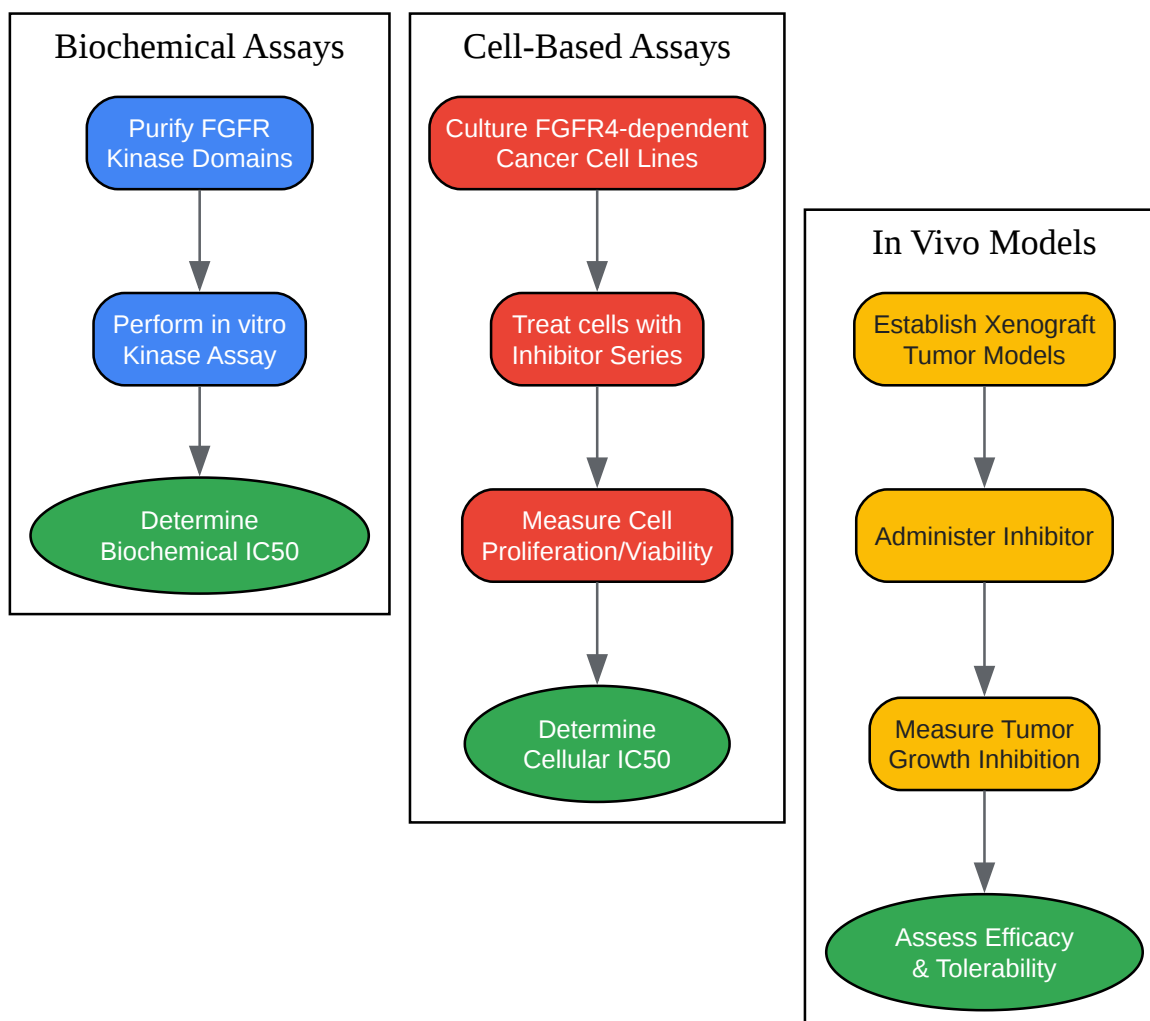
FGFR4 Signaling Pathway



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Caption: The FGF19-FGFR4 signaling cascade leading to cell proliferation and survival.

Experimental Workflow for Inhibitor Evaluation



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Caption: A typical workflow for the preclinical evaluation of FGFR4 inhibitors.

Conclusion

The development of FGFR4 inhibitors has bifurcated into two main strategies: highly selective covalent inhibitors that target the unique Cys552 residue, and pan-FGFR inhibitors that target the ATP-binding site common to all family members. Selective inhibitors like Fisogatinib (BLU-554) and Roblitinib (FGF401) offer the potential for a more targeted therapeutic window with reduced off-target effects related to the inhibition of FGFR1-3, such as hyperphosphatemia.[4]

Pan-FGFR inhibitors like LY2874455 may be beneficial in cancers where multiple FGFRs are dysregulated or as a strategy to overcome potential resistance mechanisms involving receptor redundancy.[3][6] The choice of inhibitor will ultimately depend on the specific biological question and the genetic context of the cancer model being studied. This guide provides the foundational data and methodologies to inform such decisions.

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